Methyl 2-(octyloxy)benzoate

Description

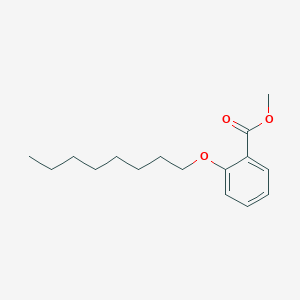

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-octoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)16(17)18-2/h8-9,11-12H,3-7,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDWTSMKTQTWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400660 | |

| Record name | Methyl 2-octoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255062-85-2 | |

| Record name | Methyl 2-octoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What are the physical and chemical properties of Methyl 2-(octyloxy)benzoate?

Title: Technical Profile: Methyl 2-(octyloxy)benzoate Subtitle: Critical Intermediate and Impurity Standard in Antispasmodic API Synthesis

Executive Summary

Methyl 2-(octyloxy)benzoate (CAS: 255062-85-2) is a specialized alkylated salicylate ester primarily utilized in the pharmaceutical industry. Its principal application lies in the synthesis and quality control of Otilonium Bromide , a quaternary ammonium antispasmodic agent used to treat Irritable Bowel Syndrome (IBS). As a lipophilic intermediate, it serves as a precursor to 2-(octyloxy)benzoic acid and acts as a critical "Impurity 1" reference standard for regulatory compliance in drug development. This guide details its physicochemical properties, synthesis protocols, and analytical characterization.[1]

Chemical Identity & Constants

| Property | Data |

| CAS Number | 255062-85-2 |

| IUPAC Name | Methyl 2-(octyloxy)benzoate |

| Synonyms | Methyl 2-octoxybenzoate; Otilonium Bromide Impurity 1; Benzoic acid, 2-(octyloxy)-, methyl ester |

| Molecular Formula | C₁₆H₂₄O₃ |

| Molecular Weight | 264.36 g/mol |

| SMILES | CCCCCCCCOC1=CC=CC=C1C(=O)OC |

| InChIKey | PRDWTSMKTQTWLF-UHFFFAOYSA-N |

Physical & Chemical Properties

Physical State and Solubility

-

Appearance: Typically a colorless to pale yellow viscous liquid or low-melting solid at room temperature. The long octyl chain disrupts the crystal lattice packing seen in shorter homologs (like methyl salicylate), lowering the melting point.

-

Solubility:

-

High: Dichloromethane (DCM), Ethyl Acetate, Acetone, Methanol, DMSO.

-

Low/Insoluble: Water (due to the lipophilic C8 chain).

-

-

Lipophilicity: Calculated LogP is approximately 5.5 , indicating high affinity for lipid bilayers and organic phases.

Chemical Reactivity

Methyl 2-(octyloxy)benzoate possesses two distinct reactive centers: the ester carbonyl and the alkoxy-substituted aromatic ring .

-

Hydrolysis (API Synthesis Pathway): The methyl ester is readily hydrolyzed by aqueous alkali (NaOH/KOH) to yield 2-(octyloxy)benzoic acid . This is the functional precursor required for the coupling reaction with p-aminobenzoic acid in Otilonium Bromide synthesis.

-

Transesterification: Under acidic conditions with excess alcohol, the methyl group can be exchanged, a property relevant during solvent selection for recrystallization.

-

Electrophilic Aromatic Substitution: The octyloxy group at the ortho position activates the ring, making it susceptible to nitration or halogenation at the para position (relative to the alkoxy group) during degradation studies.

Synthesis Protocol

Methodology: Williamson Ether Synthesis Objective: Alkylation of Methyl Salicylate with 1-Bromooctane.

Rationale: Direct alkylation of the phenolic hydroxyl group is preferred over esterification of the pre-formed acid to avoid self-polymerization and ensure high regioselectivity.

Reagents:

-

Methyl Salicylate (1.0 eq)

-

1-Bromooctane (1.2 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone

-

Catalyst: Potassium Iodide (KI, 0.1 eq) – accelerates the reaction via Finkelstein exchange.

Step-by-Step Protocol:

-

Setup: Charge a 3-neck round-bottom flask with Methyl Salicylate and anhydrous DMF under nitrogen atmosphere.

-

Deprotonation: Add K₂CO₃ in portions with vigorous stirring. The mixture may turn yellow due to phenoxide formation.

-

Alkylation: Add KI followed by the dropwise addition of 1-Bromooctane.

-

Reaction: Heat the mixture to 60–80°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of Methyl Salicylate.

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with water (5x reaction volume) to dissolve inorganic salts and precipitate the lipophilic product.

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with 1M NaOH (to remove unreacted Methyl Salicylate) followed by brine.

-

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. If necessary, purify via silica gel column chromatography (eluent: Hexane/DCM) to remove excess octyl bromide.

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the synthesis of the compound and its downstream conversion to the active pharmaceutical ingredient (API), highlighting where it appears as an impurity.

Caption: Synthesis pathway showing Methyl 2-(octyloxy)benzoate as both a precursor and a potential process impurity in Otilonium Bromide manufacturing.

Analytical Characterization

For researchers validating this compound as a standard, the following spectral signatures are diagnostic.

Predicted ¹H NMR (400 MHz, CDCl₃)

-

δ 7.78 (dd, 1H): Aromatic proton ortho to Carbonyl (Deshielded).

-

δ 7.45 (m, 1H): Aromatic proton para to Alkoxy.

-

δ 6.90–7.00 (m, 2H): Aromatic protons ortho and para to Alkoxy (Shielded).

-

δ 3.89 (s, 3H): Methyl ester singlet (-COOCH ₃). Diagnostic Peak.

-

δ 4.05 (t, 2H): α-Methylene of Octyl group (-OCH ₂-). Diagnostic Peak.

-

δ 1.80 (m, 2H): β-Methylene.

-

δ 1.25–1.50 (m, 10H): Bulk methylene chain.

-

δ 0.88 (t, 3H): Terminal methyl of Octyl chain.

IR Spectroscopy (FT-IR)

-

1725 cm⁻¹: Strong C=O stretch (Ester).

-

1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.

-

1250 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Applications in Drug Development

-

Impurity Profiling: In the regulatory filing for Otilonium Bromide, Methyl 2-(octyloxy)benzoate is monitored as a process-related impurity. It may persist if the hydrolysis step is incomplete or if methyl salicylate carries over and reacts with octyl bromide.

-

Limit of Detection (LOD): Typically required at <0.10% by HPLC.[3]

-

Retention Time: Elutes later than the acid form due to ester capping (higher hydrophobicity).

-

-

Liquid Crystal Research: Long-chain alkoxy benzoates are classic mesogens. While the methyl ester itself is not a room-temperature liquid crystal, it serves as a core structure for synthesizing calamitic liquid crystals by transesterification with hydroquinones or biphenols.

Safety & Handling

-

Hazards: Classified as a skin and eye irritant.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.

-

Disposal: Incineration as organic waste; do not release into aqueous drains due to high aquatic toxicity potential (LogP > 5).

References

-

PubChem. Methyl 2-(octyloxy)benzoate - Compound Summary.[4] National Library of Medicine.[4] Available at: [Link][4]

-

ResearchGate. Synthesis of Otilonium Bromide and Characterization of Intermediates. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-(octyloxy)benzoate from Methyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(octyloxy)benzoate is an aromatic ether with potential applications in the pharmaceutical and cosmetic industries. Its synthesis from the readily available starting material, methyl salicylate, is a classic example of the Williamson ether synthesis, a cornerstone of modern organic chemistry. This guide provides a comprehensive overview of the synthesis, including a detailed mechanistic explanation, a step-by-step experimental protocol, and essential safety and characterization information.

The core of this transformation lies in the nucleophilic substitution reaction between the phenoxide ion of methyl salicylate and an octyl halide. The choice of base, solvent, and reaction conditions is critical to achieving a high yield and purity of the desired product. This document will delve into the rationale behind these choices, offering insights to enable researchers to optimize the synthesis for their specific needs.

Key Compound Properties:

| Property | Value |

| Molecular Formula | C₁₆H₂₄O₃[1] |

| Molecular Weight | 264.36 g/mol [1] |

| IUPAC Name | methyl 2-(octyloxy)benzoate[1] |

| CAS Number | 255062-85-2[1] |

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of methyl 2-(octyloxy)benzoate from methyl salicylate proceeds via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] The reaction is a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][4]

The mechanism can be broken down into two key steps:

-

Deprotonation: The phenolic hydroxyl group of methyl salicylate is deprotonated by a base to form a sodium or potassium phenoxide. This step is crucial as it generates a potent nucleophile. The choice of base is critical; strong bases like sodium hydride (NaH) or milder bases like potassium carbonate (K₂CO₃) can be employed, depending on the desired reaction kinetics and experimental setup.[2][4]

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromooctane. This attack proceeds via an Sₙ2 mechanism, leading to the displacement of the bromide leaving group and the formation of the ether linkage.[3][4]

Sources

The Biological Activity of Long-Chain Alkyl Benzoates: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Long-chain alkyl benzoates, esters formed from benzoic acid and long-chain alcohols, represent a versatile class of chemical compounds with a significant and expanding profile of biological activities.[1][2][3] Initially recognized for their utility as emollients, plasticizers, and solvents in the cosmetics and pharmaceutical industries, emerging research has illuminated their potent antimicrobial, insecticidal, and anti-inflammatory properties.[4][5] This in-depth technical guide provides a comprehensive overview of the biological activities of these compounds. It delves into the molecular mechanisms underpinning these effects, explores the critical role of structure-activity relationships, and furnishes detailed, field-proven protocols for their evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration and application of long-chain alkyl benzoates.

Introduction: Defining Long-Chain Alkyl Benzoates

Long-chain alkyl benzoates are esters characterized by an aromatic benzoate head group and a lipophilic alkyl tail of varying length (typically C12-C15 or longer).[3] This amphipathic structure is fundamental to their physical properties and biological interactions. The length and branching of the alkyl chain significantly influence the compound's lipophilicity, which in turn dictates its ability to traverse biological membranes—a key determinant of its bioactivity.[6] While shorter-chain alkyl benzoates like methyl and ethyl benzoate are known, this guide focuses on their long-chain counterparts, such as C12-15 alkyl benzoate, stearyl benzoate, and behenyl benzoate, which are gaining prominence for their therapeutic potential.[1] These compounds are widely used in cosmetics and personal care products, and their safety at current usage concentrations has been established, indicating they are not genotoxic, carcinogenic, or reproductive toxicants.[2][4][5]

Spectrum of Biological Activities and Mechanisms of Action

Long-chain alkyl benzoates exhibit a range of biological effects, primarily driven by their ability to interact with and disrupt cellular structures, particularly lipid-based membranes.

Antimicrobial and Antifungal Activity

One of the most well-documented activities of benzoate derivatives is their ability to inhibit the growth of bacteria and fungi.[2][7][8]

Mechanism of Action: The primary antimicrobial mechanism is attributed to the disruption of cellular membranes and vital metabolic processes.[8][9]

-

Membrane Disruption: The lipophilic alkyl chains of the benzoates intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death.[9]

-

Intracellular Acidification: Undissociated benzoate molecules can pass through the cell membrane.[10][11] Once inside the more alkaline cytoplasm, they dissociate, releasing a proton and lowering the intracellular pH.[10][11] This acidification can inhibit key metabolic enzymes, particularly those involved in glycolysis, such as phosphofructokinase, leading to a drop in ATP production and the cessation of growth.[10]

-

Enzyme Inhibition: Benzoates can directly inhibit key enzymes necessary for microbial survival, further contributing to their static or cidal effects.[8]

Insecticidal and Repellent Activity

Several alkyl benzoates, notably benzyl benzoate and methyl benzoate, have demonstrated significant insecticidal and repellent properties.[12][13][14]

Mechanism of Action: The insecticidal action is primarily neurotoxic.

-

Nervous System Disruption: Benzyl benzoate acts as a neurotoxin to ectoparasites like mites (responsible for scabies) and lice.[9][12][15] It penetrates the parasite's exoskeleton and interferes with its nervous system, causing paralysis and death.[9][12] While the exact molecular targets are still under investigation, it is believed to disrupt nerve cell membrane function and inhibit critical enzymes.[12]

-

Multi-Modal Action: Methyl benzoate has been shown to act as a contact toxicant, fumigant, and oviposition deterrent against various insect pests.[13] This makes it a promising candidate for integrated pest management strategies, offering a more environmentally benign alternative to conventional synthetic pesticides.[13][16]

Anti-inflammatory Activity

Emerging research indicates that certain benzoate derivatives possess anti-inflammatory properties, suggesting their potential use in treating inflammatory conditions.[17]

Mechanism of Action: The anti-inflammatory effects of benzoate derivatives appear to be multi-faceted.

-

Cytokine Suppression: Studies on benzoate compounds have shown they can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in stimulated immune cells.[7] This is achieved, in part, by inhibiting the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[7]

-

Inhibition of Inflammatory Enzymes: Like classical nonsteroidal anti-inflammatory drugs (NSAIDs), some benzoate derivatives may exert their effects by inhibiting enzymes like cyclooxygenase (COX), which are crucial for the synthesis of pro-inflammatory prostaglandins.[18][19][20]

Structure-Activity Relationships (SAR)

The biological activity of long-chain alkyl benzoates is not uniform across the class; it is intimately linked to their chemical structure. Understanding these Structure-Activity Relationships (SAR) is crucial for designing and optimizing new compounds with enhanced potency and selectivity.

The primary factor governing SAR in this class is the nature of the alkyl chain.

-

Chain Length and Lipophilicity: Increasing the length of the alkyl chain enhances the compound's lipophilicity.[6] This can improve its ability to penetrate the lipid-rich cell membranes of microbes or the exoskeletons of insects.[6] However, there is often an optimal chain length for activity. An excessively long chain can lead to poor aqueous solubility and steric hindrance, preventing the molecule from reaching its target site.

-

Steric and Electronic Effects: The size and shape of the substituents on both the alkyl chain and the benzoate ring can influence how the molecule interacts with its biological target.[21] For instance, a bent or conformationally restricted structure might fit more precisely into the active site of an enzyme, leading to more potent inhibition.[21]

Caption: Conceptual workflow of Structure-Activity Relationship (SAR) analysis.

Methodologies for Biological Activity Assessment

To rigorously quantify the biological activity of long-chain alkyl benzoates, standardized and validated experimental protocols are essential. These protocols must include appropriate controls to ensure the reliability and reproducibility of the data.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[22][23]

Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a defined incubation period.[8][22]

Step-by-Step Methodology:

-

Preparation of Test Compound: a. Dissolve the long-chain alkyl benzoate in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution. b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Preparation of Inoculum: a. Culture the target microorganism on an appropriate agar plate overnight. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate containing the diluted test compound. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A solvent control (broth + inoculum + solvent) is critical to ensure the solvent has no intrinsic antimicrobial activity. c. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Data Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the alkyl benzoate where no visible growth is observed.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes hypothetical MIC values for a series of alkyl benzoates against common pathogens, illustrating the impact of chain length.

| Compound | Alkyl Chain | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Octyl Benzoate | C8 | 128 | 256 | 256 |

| Dodecyl Benzoate | C12 | 32 | 64 | 64 |

| Hexadecyl Benzoate | C16 | 64 | 128 | 128 |

| Benzyl Benzoate | - | >512 | >512 | 250[22] |

| Sodium Benzoate | - | 10,000[22] | 5,000[22] | 2,500[22] |

Note: Data for Octyl, Dodecyl, and Hexadecyl Benzoate are illustrative for SAR purposes. Data for Benzyl and Sodium Benzoate are adapted from cited literature.

Applications and Future Directions

The diverse biological activities of long-chain alkyl benzoates position them as promising candidates for a variety of applications.

-

Pharmaceuticals: Their proven efficacy as scabicides and pediculicides is well-established.[12] The antimicrobial and anti-inflammatory properties suggest potential for development as topical treatments for skin infections and inflammatory dermatoses.

-

Agrochemicals: The insecticidal and repellent properties of compounds like methyl benzoate offer a pathway to developing "green" pesticides that are effective but have a lower environmental impact and toxicity to non-target species compared to conventional synthetic options.[13][16]

-

Cosmeceuticals: Already used as emollients, their intrinsic antimicrobial activity can also contribute to the self-preservation of cosmetic formulations, reducing the need for traditional preservatives.[2][4][5]

Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structures to enhance potency and reduce potential toxicity, and developing novel formulation strategies to improve their delivery and efficacy in clinical and agricultural settings.

Conclusion

Long-chain alkyl benzoates are a functionally rich class of molecules whose biological activities extend far beyond their traditional roles as excipients. Their ability to disrupt microbial membranes, act as neurotoxins to insects, and modulate inflammatory pathways underscores their significant potential in drug development and crop protection. A thorough understanding of their mechanisms of action and structure-activity relationships, guided by robust experimental evaluation, will be paramount in harnessing the full therapeutic and commercial potential of these versatile compounds.

References

- Patsnap Synapse. (2024, June 14). What is Benzyl Benzoate used for?

- Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Benzoate?

-

SciELO. Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][6]imidazo[1,2-d][6][12]oxazepine and Benzo[f]benzo[1][6]oxazolo[3,2-d][6][12]oxazepine Derivatives. Retrieved from

- Pharmacology Mentor. (2023, June 26). Structure-Activity Relationships (SAR).

- Cosmetic Ingredient Review. (2010, August 30). GREEN BOOK 4 Alkyl Benzoates CIR EXPERT PANEL MEETING AUGUST 30-31, 2010.

- Annual Reviews. RELATIONSHIPS BETWEEN CHEMICAL STRUCTURE AND BIOLOGICAL ACTIVITY.

- PubMed - NIH. (1983, September 15). Studies on the mechanism of the antifungal action of benzoate.

- PMC. (2022, April 2). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review.

- Pharmacology of Benzyl Benzoate; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 19).

- PubMed. Safety assessment of alkyl benzoates as used in cosmetics.

- ResearchGate. (2025, August 10). Safety Assessment of Alkyl Benzoates as Used in Cosmetics | Request PDF.

- ResearchGate. Correlation between toxicities and alkyl chain length of alcohols in benzoates against D. suzukii.

- ResearchGate. (2025, August 7). Antimicrobial effects of Sodium Benzoate,Sodium Nitrite and Potassium Sorbate and their Synergistic Action in vitro.

- MDPI. (2021, March 11). Antioxidative, Antifungal and Additive Activity of the Antimicrobial Peptides Leg1 and Leg2 from Chickpea.

- Bulgarian Journal of Agricultural Science®. ANTIMICROBIAL EFFECTS OF SODIUM BENZOATE, SODIUM NITRITE AND POTASSIUM SORBATE AND THEIR SYNERGISTIC ACTION IN VITRO Abstract In.

- EWG Skin Deep. What is C12-15 ALKYL BENZOATE.

- Penn State. Safety Assessment of Alkyl Benzoates as Used in Cosmetics.

- PubMed. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors.

- Eurofins USA. (2024, August 30). Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness.

- PMC. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.

- MDPI. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes.

- PubMed. Structure activity relationship of alkyl camptothecin esters.

- Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms.

- MDPI. (2022, March 8). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives.

- ResearchGate. (2025, October 31). (PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.

- ResearchGate. (2018, May 4). (PDF) Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests.

- Drug Design Org. Structure Activity Relationships.

- Wikipedia. Benzyl benzoate.

- Sigma-Aldrich. Comparison of Preservatives Used in Various Therapeutic Applications.

- PMC. (2025, February 19). Permethrin Versus Benzyl Benzoate for the Treatment of Scabies: A Systematic Review and Meta-Analysis of Randomized Controlled Trials.

- PubMed. (2025, October 2). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. researchgate.net [researchgate.net]

- 3. ewg.org [ewg.org]

- 4. Safety assessment of alkyl benzoates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]

- 7. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Benzyl Benzoate? [synapse.patsnap.com]

- 10. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. What is Benzyl Benzoate used for? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. agrojournal.org [agrojournal.org]

- 23. medicaljournalssweden.se [medicaljournalssweden.se]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Methyl 2-(octyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide presents a comprehensive, in-depth prediction and interpretation of the ¹H and ¹³C NMR spectra for Methyl 2-(octyloxy)benzoate. As a Senior Application Scientist, this document is crafted to provide not just theoretical predictions, but also to imbue the reader with the underlying principles and practical considerations necessary for the structural elucidation of similar aromatic esters. The causality behind spectral features, from chemical shifts to coupling patterns, is explained to foster a deeper understanding of structure-spectra correlations. This guide is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical method that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2] It is a non-destructive technique that relies on the magnetic properties of atomic nuclei.[1] For drug development and scientific research, NMR is a cornerstone for confirming the identity and purity of synthesized compounds, as well as for studying molecular interactions.[1][2] This guide will focus on the two most common types of NMR spectroscopy for organic molecules: ¹H (proton) and ¹³C (carbon-13) NMR.[2]

The core principle of NMR involves placing a sample in a strong magnetic field and irradiating it with radiofrequency waves.[1] Nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit this electromagnetic radiation at specific frequencies.[1] The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift .[3] This sensitivity allows us to differentiate between chemically non-equivalent nuclei within a molecule.

Predicted ¹H NMR Spectrum of Methyl 2-(octyloxy)benzoate

The ¹H NMR spectrum provides information on the different types of protons in a molecule, their relative numbers (integration), and the number of neighboring protons (multiplicity or splitting).

Analysis of the Aromatic Region (δ 6.8 - 8.0 ppm)

The benzene ring of Methyl 2-(octyloxy)benzoate is ortho-disubstituted, which leads to a complex and informative pattern in the aromatic region of the ¹H NMR spectrum. The two substituents, a methoxycarbonyl group (-COOCH₃) and an octyloxy group (-O(CH₂)₇CH₃), exert distinct electronic effects on the aromatic protons.

-

The octyloxy group is an electron-donating group (EDG) through resonance, which increases the electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a higher field (lower ppm).

-

The methoxycarbonyl group is an electron-withdrawing group (EWG) through both induction and resonance, which decreases the electron density on the ring, leading to deshielding and a downfield shift (higher ppm) of the aromatic protons.

The interplay of these effects results in a predictable pattern for the four aromatic protons.

Analysis of the Aliphatic Region (δ 0.8 - 4.1 ppm)

The aliphatic region of the spectrum is dominated by the signals from the octyloxy and methyl ester protons.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are deshielded by the adjacent carbonyl group. They are expected to appear as a sharp singlet.

-

Octyloxy Chain Protons (-O(CH₂)₇CH₃): The long alkyl chain of the octyloxy group will give rise to a series of signals. The protons closest to the electron-withdrawing oxygen atom will be the most deshielded.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-6 | 7.8 - 8.0 | Doublet of doublets (dd) | 1H | Ortho to the electron-withdrawing -COOCH₃ group, leading to significant deshielding. |

| H-4 | 7.4 - 7.6 | Triplet of doublets (td) | 1H | deshielded by the adjacent -COOCH₃ group and influenced by the octyloxy group. |

| H-5 | 7.0 - 7.2 | Triplet of doublets (td) | 1H | Shielded by the ortho octyloxy group. |

| H-3 | 6.8 - 7.0 | Doublet of doublets (dd) | 1H | Most shielded aromatic proton due to the strong electron-donating effect of the adjacent octyloxy group. |

| -OCH₂- (octyloxy) | 3.9 - 4.1 | Triplet (t) | 2H | Directly attached to the electronegative oxygen atom, resulting in a downfield shift. |

| -OCH₃ (ester) | 3.8 - 3.9 | Singlet (s) | 3H | Deshielded by the adjacent carbonyl group. |

| -OCH₂CH ₂- | 1.7 - 1.9 | Multiplet (m) | 2H | Protons on the second carbon of the octyloxy chain. |

| -(CH₂)₅- | 1.2 - 1.5 | Multiplet (m) | 10H | Overlapping signals from the central methylene groups of the octyloxy chain. |

| -CH₃ (octyloxy) | 0.8 - 1.0 | Triplet (t) | 3H | Terminal methyl group of the octyloxy chain, least deshielded aliphatic protons. |

Predicted ¹³C NMR Spectrum of Methyl 2-(octyloxy)benzoate

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line.

Analysis of the Aromatic and Carbonyl Region (δ 110 - 170 ppm)

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbonyl carbon of the ester group will appear at a characteristic downfield position.

Analysis of the Aliphatic Region (δ 14 - 70 ppm)

The carbons of the octyloxy chain and the methyl ester will be found in the aliphatic region of the spectrum.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (ester) | 165 - 170 | Carbonyl carbon, highly deshielded. |

| C-2 (aromatic) | 155 - 160 | Attached to the electron-donating octyloxy group. |

| C-1 (aromatic) | 120 - 125 | Attached to the electron-withdrawing -COOCH₃ group. |

| C-4 (aromatic) | 132 - 135 | Deshielded aromatic carbon. |

| C-6 (aromatic) | 130 - 133 | Deshielded aromatic carbon. |

| C-5 (aromatic) | 120 - 123 | Shielded aromatic carbon. |

| C-3 (aromatic) | 112 - 115 | Most shielded aromatic carbon due to the ortho octyloxy group. |

| -OCH₂- (octyloxy) | 68 - 72 | Directly attached to the electronegative oxygen atom. |

| -OCH₃ (ester) | 51 - 54 | Methyl carbon of the ester group. |

| -OCH₂C H₂- | 31 - 33 | Second carbon of the octyloxy chain. |

| -(CH₂)₅- | 22 - 30 | Overlapping signals from the central methylene carbons of the octyloxy chain. |

| -CH₃ (octyloxy) | 13 - 15 | Terminal methyl carbon of the octyloxy chain. |

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is paramount.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of Methyl 2-(octyloxy)benzoate for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4][5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5][6]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4][5] Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[3]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[6] Often, commercially available deuterated solvents contain TMS.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube.

NMR Data Acquisition

The prepared sample is then placed in the NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR are typically employed. Shimming is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of Methyl 2-(octyloxy)benzoate with the proton and carbon atom numbering used for the spectral predictions.

Caption: Molecular structure of Methyl 2-(octyloxy)benzoate with atom numbering.

Conclusion

The predicted ¹H and ¹³C NMR spectra of Methyl 2-(octyloxy)benzoate provide a detailed fingerprint of its molecular structure. By understanding the fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of substituents, researchers can confidently interpret experimental NMR data to verify the synthesis of this and related compounds. The presented protocols and interpretations serve as a robust guide for scientists in the pharmaceutical and chemical research fields, enabling accurate and efficient structural elucidation.

References

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

- Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Aidhen, I. S. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 54B, 77-83.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Lattman, E., et al. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Wills, G. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2009). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Technical Guide: Infrared (IR) Spectroscopy Characterization of Methyl 2-(octyloxy)benzoate

Executive Summary & Application Context

Methyl 2-(octyloxy)benzoate (CAS: 255062-85-2) represents a critical structural motif in the development of liquid crystals, plasticizers, and specific pharmaceutical intermediates. Unlike simple methyl benzoate, the introduction of the lipophilic octyloxy tail at the ortho position introduces unique vibrational characteristics essential for quality control (QC) and synthesis validation.[1]

This guide provides a definitive breakdown of the IR absorption bands. It moves beyond generic textbook assignments to address the specific electronic and steric effects—most notably the carbonyl frequency shift observed when converting the precursor (Methyl Salicylate) to the target ether.

Key Analytical Utility

-

Reaction Monitoring: Tracking the alkylation of methyl salicylate (disappearance of phenolic O-H).

-

Purity Assessment: Detection of unreacted alkyl halides or hydrolysis byproducts (benzoic acids).

-

Structural Confirmation: Verification of the long-chain aliphatic tail integration via methylene rocking modes.

Structural Analysis & Vibrational Theory

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational chromophores.[1]

The "Blue Shift" Phenomenon (Critical for Synthesis)

A common synthetic route involves the O-alkylation of Methyl Salicylate.

-

Precursor (Methyl Salicylate): The carbonyl (

) is involved in a strong intramolecular hydrogen bond with the ortho-hydroxyl group. This weakens the -

Target (Methyl 2-(octyloxy)benzoate): Alkylation removes the hydroxyl proton, breaking the hydrogen bond.[1] The carbonyl bond re-hybridizes to its standard conjugated ester state.

-

Result: A diagnostic blue shift (increase in wavenumber) of approximately 40–50 cm⁻¹ is observed. The target

band appears at 1725–1735 cm⁻¹ .

The Aliphatic/Aromatic Contrast

The octyl chain (

Detailed Spectral Assignment

The following data is synthesized from high-fidelity analog studies (Methyl Benzoate, Alkyl Aryl Ethers) and substituent-effect principles.

Table 1: Diagnostic Absorption Bands for Methyl 2-(octyloxy)benzoate

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |

| Aromatic Ring | C-H Stretch | 3030 – 3070 | Weak | Characteristic of |

| Alkyl Chain (Octyl) | C-H Asym. Stretch | 2920 – 2960 | Strong | Dominant feature due to 8-carbon chain ( |

| Alkyl Chain (Octyl) | C-H Sym. Stretch | 2850 – 2870 | Medium | Symmetric vibration of methylene groups. |

| Ester Carbonyl | C=O[2] Stretch | 1725 – 1735 | Very Strong | Conjugated ester. Diagnostic peak for product formation. |

| Aromatic Ring | C=C Skeleton | 1580 – 1600 | Medium | "Breathing" modes of the benzene ring. |

| Aromatic Ring | C=C Skeleton | 1450 – 1490 | Medium | Often split; overlaps with |

| Ether (Ar-O-R) | C-O Asym. Stretch | 1240 – 1260 | Strong | The aryl-oxygen bond vibration. |

| Ester (C-O-C) | C-O Stretch | 1280 – 1300 | Strong | Coupled vibration of the ester linkage. |

| Ether (Ar-O-R) | C-O Sym. Stretch | 1020 – 1050 | Medium | The alkyl-oxygen bond vibration. |

| Aromatic | C-H Out-of-Plane | 740 – 760 | Strong | Diagnostic for ortho-disubstitution (1,2-position). |

| Alkyl Chain | ~720 | Medium | Specific to long chains ( |

Experimental Protocol: Synthesis Validation Workflow

Objective: Validate the conversion of Methyl Salicylate to Methyl 2-(octyloxy)benzoate via Williamson Ether Synthesis.

Sample Preparation

-

State: The target is typically a low-melting solid or viscous oil.

-

Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for oils to avoid pathlength inconsistencies.

-

Cleaning: Use Isopropanol to clean the ZnSe or Diamond crystal to prevent "ghost" peaks from previous lipid samples.

Step-by-Step Validation Logic

-

Baseline Check: Ensure background air spectrum is clean (

doublet at 2350 cm⁻¹ should be minimized). -

Precursor Scan (Reference): Locate the broad O-H stretch (3200–3500 cm⁻¹) and the H-bonded C=O (1680 cm⁻¹).

-

Product Scan:

-

Pass Criteria 1: Complete disappearance of the O-H region (3200–3500 cm⁻¹).

-

Pass Criteria 2: Shift of C=O peak to >1720 cm⁻¹.

-

Pass Criteria 3: Appearance of sharp doublet at 2920/2850 cm⁻¹ (Octyl chain).

-

Pass Criteria 4: Appearance of 720 cm⁻¹ rocking band.

-

Visualization: Logic Flow for Spectral Validation

The following diagram illustrates the decision matrix for a researcher interpreting the IR data during synthesis.

Caption: Decision tree for validating the synthesis of Methyl 2-(octyloxy)benzoate using key spectral markers.

References

-

NIST Chemistry WebBook. Infrared Spectrum of Methyl Benzoate.[3] National Institute of Standards and Technology.[3][4] [Link][1]

-

Doc Brown's Chemistry. Interpretation of the infrared spectrum of methyl 2-hydroxybenzoate (methyl salicylate). [Link]

-

PubChem. Methyl 2-(octyloxy)benzoate Compound Summary. National Library of Medicine. [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (General reference for Alkyl/Aryl Ether assignments).

Sources

Mass Spectrometry Fragmentation Pattern of Methyl 2-(octyloxy)benzoate: A Mechanistic Technical Guide

Executive Summary

This technical guide provides a comprehensive mechanistic analysis of the Electron Ionization (EI) mass spectrometry fragmentation of Methyl 2-(octyloxy)benzoate . Designed for analytical chemists and drug development professionals, this document moves beyond simple peak identification to explore the thermodynamic drivers and kinetic pathways governing the fragmentation.

The fragmentation of this molecule is dominated by two distinct mechanistic phenomena:

-

McLafferty-type Rearrangement of the octyl ether chain.

-

The "Ortho Effect" characteristic of 1,2-disubstituted aromatic esters.

Structural Context & Physicochemical Properties

Understanding the fragmentation begins with the structural constraints of the analyte.

| Property | Value | Context for Mass Spectrometry |

| IUPAC Name | Methyl 2-(octyloxy)benzoate | Ortho-substituted benzoate ester. |

| Formula | High carbon count suggests significant isotopic contributions ( | |

| Molecular Weight | 264.36 g/mol | Molecular Ion ( |

| Key Functional Groups | 1. Methyl Ester2.[2][3] Phenyl Ether3.[2][4][5] Octyl Chain ( | The ether oxygen and ester carbonyl are in an ortho relationship, facilitating specific hydrogen transfer mechanisms. |

Experimental Methodology (GC-MS)

To reproduce the fragmentation patterns described below, the following experimental conditions are recommended. These parameters ensure sufficient thermal stability for the parent ion while maximizing the diagnostic fragment yield.

Protocol: Data Acquisition

-

Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Hexane.

-

Inlet Conditions: Splitless injection at 250°C. High temperature is required to volatilize the lipophilic octyl chain but must be controlled to prevent thermal degradation prior to ionization.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm ID.

-

Ionization Source: Electron Impact (EI) at 70 eV .

-

Note: 70 eV is the standard potential for library matching (NIST/Wiley). Lower potentials (e.g., 20 eV) may enhance the molecular ion (

) abundance but will suppress diagnostic lower-mass fragments.

-

-

Scan Range: m/z 40 – 300.

Mechanistic Fragmentation Analysis

The fragmentation of Methyl 2-(octyloxy)benzoate is characterized by a "stripping" sequence where the lipophilic tail is removed first, followed by the degradation of the salicylate core.

The Molecular Ion ( : m/z 264)

The molecular ion is visible but typically of low intensity (<10% relative abundance). The long alkyl chain adds degrees of freedom that rapidly distribute internal energy, promoting fast fragmentation.

Primary Pathway: Alkene Elimination (The "Ether" Rearrangement)

Transition: m/z 264

The most dominant feature of the spectrum is the loss of the octyl chain. This does not occur via simple homolytic cleavage (which would generate an unstable radical). Instead, it proceeds via a six-membered transition state rearrangement (analogous to the McLafferty rearrangement).[6][7]

-

Mechanism: A

-hydrogen from the octyl chain transfers to the ether oxygen (or the ring carbon), leading to the elimination of a neutral 1-octene molecule ( -

Result: This generates the radical cation of Methyl Salicylate (m/z 152).

-

Diagnostic Value: The peak at m/z 152 is often the Base Peak (100% abundance) or a major peak, serving as a marker for the "salicylate core."

Secondary Pathway: The Ortho Effect

Transition: m/z 152

Once the methyl salicylate ion (m/z 152) is formed, the proximity of the hydroxyl group (formed from the ether rearrangement) and the carbomethoxy group (ester) triggers the Ortho Effect .

-

Mechanism: The phenolic hydrogen is transferred to the methoxy oxygen of the ester. This facilitates the elimination of a neutral methanol molecule (

, 32 Da). -

Result: Formation of a ketene-like ion at m/z 120. This transition (152

120) is pathognomonic for ortho-hydroxy benzoates (salicylates). Meta- or para-isomers do not exhibit this loss of methanol as readily.[8]

Terminal Fragmentation

Transition: m/z 120

The ion at m/z 120 loses carbon monoxide (CO, 28 Da) to form a cyclopentadienyl radical cation at m/z 92.

Diagnostic Ions Summary

| m/z (Mass-to-Charge) | Ion Identity | Mechanism of Formation | Relative Abundance (Est.) |

| 264 | Molecular Ion ( | Ionization of parent molecule | Low (<10%) |

| 152 | Methyl Salicylate Ion | Loss of Octene ( | High / Base Peak |

| 121 | Protonated Salicylate | Double H-transfer / Abstraction | Moderate |

| 120 | Ketene Ion | Loss of Methanol ( | High |

| 92 | Cyclopentadiene Ion | Loss of CO from m/z 120 | Moderate |

| 65 | Loss of HC | Low |

Visualizing the Fragmentation Pathway[6][9][10][11]

The following diagram illustrates the connectivity and mass losses described above.

Figure 1: Mechanistic fragmentation tree for Methyl 2-(octyloxy)benzoate showing the primary rearrangement of the octyl chain followed by the ortho-effect driven loss of methanol.

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Ester Derivatives. National Institute of Standards and Technology. Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining the McLafferty rearrangement rules).

-

Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Defines the "Ortho Effect" in mass spectrometry).[9]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[4] Available at: [Link]

Sources

- 1. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Methyl 2-(octyloxy)benzoate | C16H24O3 | CID 4194794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. jmchemsci.com [jmchemsci.com]

- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. Understanding the McLafferty Rearrangement: A Key Reaction in Mass Spectrometry - Oreate AI Blog [oreateai.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Methyl 2-(octyloxy)benzoate

Introduction: Contextualizing the Thermal Analysis of an Aromatic Ester

Methyl 2-(octyloxy)benzoate is an organic molecule characterized by a benzoate ester functional group and an octyloxy ether linkage on the aromatic ring. Molecules with this architecture are representative of structures found in various fields, including pharmaceuticals, fragrances, and polymer additives. The thermal stability of such compounds is a critical parameter, influencing their processing, storage, shelf-life, and performance under thermal stress.[1]

Thermogravimetric Analysis (TGA) is an essential analytical technique for probing the thermal stability and decomposition profile of materials.[2] It provides quantitative information on mass changes as a function of temperature in a controlled atmosphere. This guide presents a comprehensive framework for conducting and interpreting the TGA of Methyl 2-(octyloxy)benzoate, offering insights applicable to researchers, scientists, and drug development professionals working with similar chemical entities. We will move beyond a simple procedural outline to discuss the rationale behind experimental design, the interpretation of thermal events, and the establishment of a robust, self-validating analytical protocol.

Physicochemical Profile of Methyl 2-(octyloxy)benzoate

Before thermal analysis, understanding the fundamental properties of the analyte is crucial. These properties provide the necessary context for interpreting the resulting thermogram.

| Property | Value | Source |

| IUPAC Name | methyl 2-octoxybenzoate | [3] |

| Molecular Formula | C₁₆H₂₄O₃ | [3] |

| Molecular Weight | 264.36 g/mol | [3] |

| Chemical Structure | CCCCCCCCOC₁=CC=CC=C₁C(=O)OC | [3] |

| Description | Aromatic ester with an ether linkage | Inferred |

The Foundational Principles of Thermogravimetric Analysis (TGA)

The core principle of TGA is the precise measurement of a sample's mass as it is subjected to a controlled temperature program.[4][5] The sample is placed in a high-precision balance located within a furnace. As the temperature changes, the material may undergo physical or chemical transformations that result in a mass change, such as decomposition (mass loss), evaporation (mass loss), or oxidation (mass gain).

The output of a TGA experiment is a thermogram, a plot of mass percentage versus temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass change against temperature and is invaluable for identifying the temperatures of maximum decomposition rates.

There are three primary modes of TGA operation:

-

Dynamic TGA: The sample is heated at a constant rate, providing a comprehensive overview of thermal events across a temperature range.[6][7]

-

Isothermal (Static) TGA: The sample is held at a constant temperature, and mass change is monitored over time. This is useful for studying reaction kinetics or long-term stability at a specific operating temperature.[6][7]

-

Quasistatic TGA: The temperature is increased in steps, with isothermal holds until the mass stabilizes. This method can enhance the separation of overlapping decomposition events.[6][7]

For the initial characterization of Methyl 2-(octyloxy)benzoate, Dynamic TGA is the most appropriate choice.

Strategic Experimental Design: The "Why" Behind the "How"

A successful TGA experiment hinges on the careful selection of experimental parameters. Each choice must be deliberate and justified to ensure the data is both accurate and relevant to the research question.

The Critical Choice of Atmosphere: Inert vs. Oxidative

The furnace atmosphere dictates the chemical reactions that can occur.

-

Inert Atmosphere (Nitrogen, Argon): This is the standard choice for determining the intrinsic thermal stability and decomposition profile of a material. By eliminating oxygen, we prevent oxidative reactions and isolate pyrolysis (thermal decomposition).[8] For Methyl 2-(octyloxy)benzoate, an inert nitrogen atmosphere allows us to identify the temperatures at which the ester and ether bonds cleave due to thermal energy alone.

-

Oxidative Atmosphere (Air, Oxygen): An oxidative environment is used to assess a material's stability in the presence of air, which is crucial for real-world applications. The resulting thermogram will show decomposition occurring at lower temperatures compared to an inert atmosphere and may include mass gain steps if oxidation precedes decomposition.

For this guide, we will focus on an inert nitrogen atmosphere to characterize the fundamental decomposition pathway.

The Impact of Heating Rate (β)

The heating rate affects the temperature at which thermal events are observed.

-

Standard Rate (10-20 °C/min): A rate of 10 °C/min is a common starting point, providing a good balance between resolution and experiment time. It is compliant with standards like ASTM E1131.[9][10]

-

Slower Rates (1-5 °C/min): Slower rates can improve the separation of closely occurring thermal events, providing better resolution on the thermogram.

-

Faster Rates (>20 °C/min): Faster rates can shift decomposition events to higher temperatures and may mask subtle transitions.

Rationale for Selection: We will select a heating rate of 10 °C/min. This standard rate ensures comparability with a vast body of existing literature and provides sufficient resolution for the anticipated decomposition of a single, pure compound.

Sample Preparation and Loading

-

Sample Mass: A small sample mass, typically 5-10 mg, is recommended.[1] This minimizes thermal gradients within the sample, ensuring that the entire sample experiences the programmed temperature uniformly and that evolved gases can escape without hindrance.

-

Crucible Type: An open ceramic (alumina) or platinum crucible is suitable. An open pan ensures efficient gas exchange with the furnace atmosphere.

Anticipated Thermal Behavior and Mechanistic Interpretation

Based on the structure of Methyl 2-(octyloxy)benzoate, we can predict a multi-stage decomposition process under an inert atmosphere. The molecule contains three key structural motifs: the octyl aliphatic chain, the ether linkage, and the methyl ester group attached to an aromatic ring. Studies on aromatic esters show a wide range of decomposition temperatures, with onset temperatures from under 100 °C to over 200 °C, depending on the specific structure.[11]

The TGA workflow and anticipated events can be visualized as follows:

Caption: TGA experimental workflow and interpretation logic for Methyl 2-(octyloxy)benzoate.

-

Initial Stage (e.g., Ambient to ~200 °C): The compound is expected to be thermally stable with negligible mass loss.

-

Primary Decomposition Stage (e.g., ~200 °C to ~400 °C): This region will feature the most significant mass loss. The decomposition is likely initiated by the cleavage of the weakest bonds. Potential primary fragmentation pathways include:

-

Ether Bond Scission: Cleavage of the C-O bond in the octyloxy group is a probable initial step.

-

Ester Bond Scission: The ester linkage may also be a point of thermal instability.[12]

-

-

Final Stage (e.g., >400 °C): Further degradation of the more stable aromatic core may occur, leading to a small amount of char residue.

Standard Operating Protocol: TGA of Methyl 2-(octyloxy)benzoate

This protocol is based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[13]

5.1. Instrumentation & Materials

-

Thermogravimetric Analyzer (e.g., TA Instruments Discovery TGA 5500, Mettler Toledo TGA/DSC 3+)

-

High-purity Nitrogen gas (99.995% or higher)

-

Analytical microbalance

-

Alumina or platinum crucibles (40-100 µL)

-

Methyl 2-(octyloxy)benzoate sample

5.2. Step-by-Step Procedure

-

Instrument Preparation: Turn on the TGA instrument and the nitrogen gas supply. Ensure the gas flow rate is stable. Perform mass and temperature calibrations as per the manufacturer's guidelines.

-

Tare Crucible: Place a clean, empty alumina crucible in the TGA balance. Tare the balance to zero.

-

Sample Loading: Remove the crucible. On a separate microbalance, weigh 5 ± 1 mg of Methyl 2-(octyloxy)benzoate directly into the crucible. Record the exact mass.

-

Load Sample: Carefully place the loaded crucible back onto the TGA balance mechanism.

-

Method Setup: In the instrument software, create or load the following experimental method:

-

Gas: Nitrogen at a flow rate of 50 mL/min.

-

Initial State: Equilibrate at 30.00 °C.

-

Temperature Program: Ramp at 10.00 °C/min to 600.00 °C.

-

-

Run Experiment: Start the experiment. The furnace will close, the atmosphere will purge, and the temperature ramp will begin.

-

Data Collection: The instrument will automatically record the mass, temperature, and time data throughout the run.

-

Post-Experiment: Once the run is complete and the furnace has cooled, safely remove the sample crucible.

Data Analysis and Presentation

The primary output will be the TGA and DTG curves. From these curves, we can extract key quantitative data.

Table of Hypothetical TGA Results:

| Parameter | Description | Expected Value |

| T_onset (Onset Temperature) | The temperature at which significant mass loss begins. Often calculated by the tangent method on the TGA curve. | 200 - 250 °C |

| T_peak (Peak Temperature) | The temperature of the maximum rate of mass loss, identified from the peak of the DTG curve. | 250 - 350 °C |

| Mass Loss (%) | The percentage of mass lost during the primary decomposition step. | 70 - 90% |

| Residual Mass (%) at 600 °C | The percentage of mass remaining at the end of the experiment, indicating char or inorganic content. | < 5% |

Data Interpretation:

-

T_onset: This value is a primary indicator of the material's thermal stability. A higher T_onset signifies greater stability.

-

T_peak: This indicates the point of greatest reactivity during decomposition. A single, sharp DTG peak suggests a simple, one-step decomposition process, whereas multiple or broad peaks indicate complex, overlapping reactions.

-

Residual Mass: For a pure organic compound like Methyl 2-(octyloxy)benzoate, the residual mass should be very low, approaching zero. A significant residue could indicate the presence of non-volatile impurities.

Conclusion and Further Steps

This guide provides a comprehensive methodology for the thermogravimetric analysis of Methyl 2-(octyloxy)benzoate. By carefully selecting experimental parameters based on scientific rationale, a detailed and reliable thermal decomposition profile can be obtained. The key takeaways from the analysis—onset of decomposition, temperature of maximum decomposition rate, and residual mass—provide critical data for assessing the material's thermal stability.

For a more profound understanding, especially in a drug development context, the TGA can be coupled with other techniques. Evolved Gas Analysis (EGA) , using a TGA system connected to a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR), would allow for the identification of the gaseous decomposition products, confirming the proposed fragmentation pathways and providing unequivocal insight into the degradation mechanism.[8]

References

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from Intertek website: [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. Retrieved from YouTube: [Link]

-

ASTM International. (n.d.). ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

-

MaTestLab. (2025). USA Testing Lab for ASTM E1131 Compositional Analysis. Retrieved from [Link]

-

Langmuir. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Retrieved from ACS Publications: [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

Conti Testing Laboratories. (n.d.). ASTM E1131. Retrieved from [Link]

-

ResearchGate. (2016). Methyl 2-(benzoyloxy)benzoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4194794, Methyl 2-(octyloxy)benzoate. Retrieved from [Link]

-

XRF Scientific. (n.d.). What is the Principle of Thermogravimetric Analysis?. Retrieved from [Link]

-

ASTM International. (2020). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

-

MDPI. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Methyl benzoate - Registration Dossier. Retrieved from [Link]

-

MDPI. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

MRC Lab. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) – Principle, Instrumentation, Applications and Key Considerations. Retrieved from [Link]

-

ResearchGate. (2009). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. mrclab.com [mrclab.com]

- 3. Methyl 2-(octyloxy)benzoate | C16H24O3 | CID 4194794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 9. infinitalab.com [infinitalab.com]

- 10. matestlabs.com [matestlabs.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. store.astm.org [store.astm.org]

Technical Guide: Differential Scanning Calorimetry (DSC) of Methyl 2-(octyloxy)benzoate

Executive Summary

Methyl 2-(octyloxy)benzoate (CAS: 255062-85-2) is a lipophilic ester intermediate often utilized in the synthesis of pharmaceutical agents (e.g., Otilonium Bromide impurities) and functional liquid crystalline materials.[1] Unlike its para-substituted analogues, the ortho-substitution (2-position) of the octyloxy chain introduces steric hindrance that significantly alters molecular packing and thermal behavior.

This guide provides a rigorous protocol for the thermal characterization of Methyl 2-(octyloxy)benzoate using Differential Scanning Calorimetry (DSC). It addresses the specific challenges of analyzing low-melting, potentially monotropic mesogenic compounds and establishes a self-validating workflow for determining purity, melting onset (

Chemical Context & Thermal Predictions

To design an effective DSC experiment, one must anticipate the material's behavior. Methyl 2-(octyloxy)benzoate combines a rigid benzoate core with a flexible C8 alkyl tail.

-

Structural Influence: The ortho position of the octyloxy group disrupts the linear symmetry found in para-isomers (which are often stable liquid crystals). Consequently, this compound is expected to exhibit a lower melting point than its acid precursor or para-isomer, likely existing as a viscous liquid or low-melting solid at room temperature.

-

Thermal Events:

-

Glass Transition (

): Possible if the sample is quenched rapidly. -

Cold Crystallization (

): May occur upon heating if the sample forms a stable glass. -

Melting (

): The primary endothermic event. -

Mesophases: While ortho-substitution generally suppresses liquid crystallinity, transient (monotropic) mesophases may appear during cooling.

-

Experimental Methodology

Objective: Accurate determination of thermodynamic transitions and purity analysis.

Instrumentation & Calibration[2][3]

-

Instrument: Heat Flux DSC (e.g., TA Instruments Discovery series or Mettler Toledo DSC 3).

-

Purge Gas: Dry Nitrogen (50 mL/min) to prevent oxidation and moisture condensation at sub-ambient temperatures.

-

Calibration:

-

Temperature: Indium (

C) and Cyclohexane (solid-solid transition -

Enthalpy: Indium (

).

-

Sample Preparation

-

Mass: Weigh 3.0 – 5.0 mg of Methyl 2-(octyloxy)benzoate into a Tzero aluminum pan.

-

Pan Configuration: Hermetically sealed lid. Reasoning: Prevents volatilization of the ester during the melt phase, which would distort the baseline and enthalpy calculation.

-

Reference: Empty hermetically sealed aluminum pan of matched mass (

mg).

Thermal Protocol (The "Heat-Cool-Heat" Cycle)

A single heating ramp is insufficient due to potential thermal history (polymorphs formed during storage).

| Step | Action | Parameter | Rationale |

| 1 | Equilibrate | Ensures capture of | |

| 2 | Heat (1st) | Erases thermal history; melts the sample. | |

| 3 | Isotherm | 2 minutes | Ensures complete isotropy. |

| 4 | Cool | Controlled crystallization. Slower rate promotes stable crystal formation. | |

| 5 | Isotherm | 5 minutes | Equilibration at minimum temperature. |

| 6 | Heat (2nd) | Data Collection Ramp. Measures intrinsic properties. |

Workflow Visualization

The following diagram outlines the logical flow for executing and validating the DSC experiment.

Caption: Standardized DSC workflow ensuring removal of thermal history before quantitative analysis.

Data Analysis & Interpretation

Melting Point ( ) & Enthalpy

In the 2nd heating curve, identify the primary endothermic peak.

-

Onset Temperature (

): The intersection of the extrapolated baseline and the tangent of the peak's leading edge. This is the thermodynamically correct melting point. -

Peak Temperature (

): Dependent on heating rate; less reliable for equilibrium -

Enthalpy (

): Integrate the area under the peak (J/g).

Purity Determination (Van't Hoff Analysis)

For high-purity crystalline samples (>97%), the melting peak shape broadens with impurities.

- : Sample temperature

- : Pure solvent melting point

- : Mole fraction of impurity

- : Fraction melted (calculated from partial area integration)

Note: If the peak is too broad or exhibits pre-melting transitions (common in ortho-substituted benzoates due to conformational flexibility), Van't Hoff analysis may yield high error.

Troubleshooting Phase Behavior

The ortho-alkoxy chain may induce complex polymorphism. Use this logic flow to interpret anomalies:

Caption: Decision matrix for interpreting complex thermal events in alkyl benzoates.

Expected Results & Specifications

Based on structural analogues (e.g., methyl benzoate and 4-octyloxybenzoic acid derivatives), the following parameters serve as a baseline for validation.

| Parameter | Expected Range/Behavior | Notes |

| Melting Onset ( | Ortho-substitution lowers | |

| Glass Transition ( | Visible if crystallization is suppressed. | |

| Physical State (RT) | Viscous Liquid or Soft Solid | Highly dependent on purity. |

| Thermal Stability | Stable up to | Avoid overheating; esters can hydrolyze if wet. |

Critical Quality Attribute (CQA): If the DSC trace shows a broad melting range (>3°C), the sample likely contains unreacted methyl salicylate or octyl bromide precursors. Purity must be verified via HPLC or GC before trusting DSC thermal data.

References

-

PubChem. Methyl 2-(octyloxy)benzoate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text for DSC methodology).

- TA Instruments.Thermal Analysis Application Note: Purity Determination by DSC. (Industry standard protocol for Van't Hoff analysis).

- Imrie, C. T., et al. (1994). The influence of lateral substituents on the liquid crystalline properties of aromatic esters. Liquid Crystals, 16(6). (Context for ortho-substitution effects on mesophases).

Sources

Potential use of Methyl 2-(octyloxy)benzoate as a fragrance ingredient

Advanced Fragrance Chemistry & Application Guide

Executive Summary

Methyl 2-(octyloxy)benzoate (CAS: 255062-85-2) represents a specialized niche within the salicylate and benzoate ester families.[1] Unlike its parent compound, Methyl Salicylate (Wintergreen), this molecule features an etherified phenolic group with an octyl chain. This structural modification dramatically alters its physicochemical and olfactory properties, shifting it from a volatile top note to a substantive modifier and fixative.

This guide provides a comprehensive technical analysis of Methyl 2-(octyloxy)benzoate, detailing its synthesis, predicted Structure-Activity Relationship (SAR) olfactory profile, and application potential in modern perfumery and functional formulation.

Chemical Identity & Structural Analysis

The molecule is an O-alkylated salicylate . By capping the phenolic hydroxyl group of methyl salicylate with a hydrophobic octyl chain, the hydrogen bonding capacity is removed, and the molecular weight is significantly increased.

| Property | Data |

| IUPAC Name | Methyl 2-(octyloxy)benzoate |

| CAS Number | 255062-85-2 |

| Molecular Formula | C₁₆H₂₄O₃ |

| Molecular Weight | 264.36 g/mol |

| Structural Class | Alkoxy Benzoate / Salicylate Ether |

| LogP (Predicted) | ~5.5 (High lipophilicity) |

| Flash Point | > 100°C (Estimated) |

2.1 Structural Logic & Olfactory SAR

The olfactory character of benzoate esters changes predictably with alkylation. Understanding this homology is crucial for utilizing Methyl 2-(octyloxy)benzoate effectively.

-

Parent (Methyl Salicylate): Strong, medicinal, wintergreen, phenolic.[2] High volatility.[3]

-

Short-Chain Ether (Methyl 2-methoxybenzoate): Sweet, herbaceous, floral (tuberose/ylang), fruity (berry). The "medicinal" bite is suppressed.

-

Long-Chain Ether (Methyl 2-(octyloxy)benzoate):

-

Volatility: Drastically reduced. Acts as a heart-to-base note.

-

Odor Character: The medicinal aspect is eliminated. The profile shifts towards faint, waxy, balsamic, and oily-floral . The octyl chain introduces a "fatty" nuance often found in natural waxy flower petals (magnolia, lily).

-

Function: Fixative, blender, and texture modifier rather than a primary impact material.

-

Figure 1: Structure-Activity Relationship (SAR) demonstrating the olfactory shift from medicinal to waxy/fixative.

Synthesis Protocol

Methodology: Williamson Ether Synthesis Objective: O-alkylation of Methyl Salicylate using 1-Bromooctane.

This protocol utilizes a Phase Transfer Catalysis (PTC) approach or standard anhydrous base conditions to ensure high yield and purity.

3.1 Reagents & Equipment[4][5][6]

-

Substrate: Methyl Salicylate (>99%)

-

Alkylating Agent: 1-Bromooctane (1.1 equivalents)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 equivalents)

-

Solvent: Acetone (reflux) or Dimethylformamide (DMF) (for faster reaction at 80°C)

-

Catalyst (Optional): Potassium Iodide (KI) (catalytic amount to accelerate reaction)

3.2 Step-by-Step Workflow

-

Preparation:

-

In a 3-neck round bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, charge 1.0 mol Methyl Salicylate and 1.5 mol Anhydrous K₂CO₃ .

-

Add solvent (Acetone or DMF).[3] If using Acetone, add catalytic KI (0.05 mol).

-

-

Alkylation:

-

Add 1.1 mol 1-Bromooctane dropwise under stirring.

-

Heat:

-

Acetone:[5] Reflux (approx. 56°C) for 12–18 hours.

-

DMF: Heat to 80–90°C for 4–6 hours.

-

-

Monitoring: Monitor reaction progress via TLC (Silica gel, Hexane/EtOAc 9:1). The spot for Methyl Salicylate (lower Rf due to OH) should disappear.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.

-

Dissolve the residue in Ethyl Acetate or Diethyl Ether and wash with:

-

-

Purification:

-